molecular formula C5H2Cl2N2O2 B041883 2,6-Dichloro-3-nitropyridine CAS No. 16013-85-7

2,6-Dichloro-3-nitropyridine

Cat. No.: B041883
CAS No.: 16013-85-7
M. Wt: 192.98 g/mol
InChI Key: SHCWQWRTKPNTEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that this compound is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

2,6-Dichloro-3-nitropyridine is a nitropyridine derivative. Nitropyridines are important intermediates in the synthesis of heterocyclic compounds in dyes and pharmaceutical products .

Biochemical Pathways

This compound undergoes a macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines . This reaction is part of the broader class of condensation reactions, which are key steps in many biochemical pathways.

Pharmacokinetics

It’s soluble in methanol , which suggests it may have good solubility in biological systems.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place and sealed in dry conditions at room temperature . It’s also important to avoid dust formation and inhalation of vapors, mist, or gas .

Properties

IUPAC Name

2,6-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCWQWRTKPNTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166803
Record name 2,6-Dichloro-3-nitropyridine
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Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16013-85-7
Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Record name 2,6-dichloro-3-nitropyridine
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Record name 2,6-Dichloro-3-nitropyridine
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Synthesis routes and methods I

Procedure details

2,6-Dichloropyridine, 25.0 gm (0.168 mole) was added slowly under constant stirring to concentrated sulfuric acid at 20°–25° C. To this solution, 75.0 gm of concentrated nitric acid (98.0%) was added slowly, keeping the reaction temperature below 50° C. After the addition, the resulting mixture was heated to 100°–105° C. for 5.0 hrs. The progress of the reaction was monitored by TLC. After the reaction was over, the reaction mixture was cooled to 50° C. and poured in ice water. The resulting precipitate was filtered and washed with water. The wet cake thus obtained was dried to give 24.5 gm of 2,6-dichloro-3-nitropyridine. The yield of 2,6-dichloro-3-nitropyridine was 75.38% and the GC purity was 99.5%.
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Synthesis routes and methods II

Procedure details

reacting 2,6-dichloropyridine with nitric acid in the presence of about 10-65% strength by weight oleum to produce a reaction mixture comprising 2,6-dichloro-3-nitropyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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